molecular formula C12H12S B14291575 3-Butyl-2,5-diethynylthiophene CAS No. 116954-14-4

3-Butyl-2,5-diethynylthiophene

Katalognummer: B14291575
CAS-Nummer: 116954-14-4
Molekulargewicht: 188.29 g/mol
InChI-Schlüssel: BQFYUGBVVWKQGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-2,5-diethynylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2,5-diethynylthiophene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-2,5-diethynylthiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.

    Coupling Reactions: Copper(I) salts and bases like pyridine are typically employed in Glaser coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Halogenated thiophenes.

    Coupling Reactions: Symmetrical diynes.

Wissenschaftliche Forschungsanwendungen

3-Butyl-2,5-diethynylthiophene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Butyl-2,5-diethynylthiophene in various applications involves its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic electronics and photovoltaics. The ethynyl groups facilitate coupling reactions, allowing for the formation of extended conjugated systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Diethynylthiophene: Lacks the butyl group, resulting in different solubility and electronic properties.

    3-Butylthiophene: Lacks the ethynyl groups, making it less suitable for coupling reactions.

    2,3,5-Triethynylthiophene:

Uniqueness

3-Butyl-2,5-diethynylthiophene is unique due to the presence of both butyl and ethynyl groups, which confer distinct solubility, reactivity, and electronic properties. This makes it a versatile compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

116954-14-4

Molekularformel

C12H12S

Molekulargewicht

188.29 g/mol

IUPAC-Name

3-butyl-2,5-diethynylthiophene

InChI

InChI=1S/C12H12S/c1-4-7-8-10-9-11(5-2)13-12(10)6-3/h2-3,9H,4,7-8H2,1H3

InChI-Schlüssel

BQFYUGBVVWKQGO-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(SC(=C1)C#C)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.